7H-Dibenz(DE,H)anthracen-7-one
Overview
Description
7H-Dibenz(DE,H)anthracen-7-one: is an organic compound with the molecular formula C17H10O . It is also known by several other names, including benzanthrone and benzanthrenone . This compound is a polycyclic aromatic ketone, characterized by its fused ring structure, which includes multiple benzene rings and a ketone functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 7H-Dibenz(DE,H)anthracen-7-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the cyclization of 2-naphthol with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction is carried out under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: : Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: : 7H-Dibenz(DE,H)anthracen-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to the formation of halogenated or alkylated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid .
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using chlorine or bromine in the presence of a catalyst.
Major Products: : The major products formed from these reactions include various substituted derivatives and oxygenated compounds .
Scientific Research Applications
7H-Dibenz(DE,H)anthracen-7-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 7H-Dibenz(DE,H)anthracen-7-one involves its interaction with cellular components. The compound can intercalate into DNA, disrupting normal cellular processes and potentially leading to mutagenesis . It can also generate reactive oxygen species (ROS) upon exposure to light, which can damage cellular structures .
Comparison with Similar Compounds
Similar Compounds
Benzanthrone: Similar structure but with different substitution patterns.
Anthracene: Lacks the ketone functional group.
Phenanthrene: Different ring fusion pattern.
Uniqueness: : 7H-Dibenz(DE,H)anthracen-7-one is unique due to its specific ring structure and the presence of a ketone functional group, which imparts distinct chemical reactivity and photophysical properties .
Properties
IUPAC Name |
pentacyclo[11.7.1.02,11.03,8.017,21]henicosa-1(20),2(11),3,5,7,9,13,15,17(21),18-decaen-12-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12O/c22-21-17-10-4-7-14-6-3-9-16(19(14)17)20-15-8-2-1-5-13(15)11-12-18(20)21/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQYORXOISCXDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C4=CC=CC5=C4C(=CC=C5)C3=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209690 | |
Record name | 7H-Dibenz(de,h)anthracen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60848-01-3 | |
Record name | 7H-Dibenz(de,h)anthracen-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060848013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7H-Dibenz(de,h)anthracen-7-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80209690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7H-DIBENZ(A,K)ANTHRACEN-7-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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